6-Chloro-2-(4-chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine
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Description
6-Chloro-2-(4-chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine, also known as MCPIP, is a synthetic molecule that has been studied for its potential as a therapeutic agent. MCPIP has a wide range of applications in the sciences, ranging from synthetic chemistry to drug development.
Scientific Research Applications
Medicinal Chemistry: Drug Development
This compound belongs to the imidazo[1,2-a]pyridine class, which is recognized as a “drug prejudice” scaffold. Its structure is conducive to binding with various biological targets, making it valuable for developing new pharmaceuticals. Researchers utilize this scaffold to create molecules that can interact with enzymes, receptors, and ion channels, potentially leading to treatments for diseases such as cancer, neurological disorders, and infections .
Material Science: Electronic and Photonic Materials
The imidazo[1,2-a]pyridine core is structurally significant in material science. It can be used to develop new materials with specific electronic and photonic properties. These materials are applicable in creating optoelectronic devices, sensors, and other technologies that require control over light and electricity at a molecular level .
Organic Synthesis: Chemical Intermediate
In organic synthesis, this compound serves as an intermediate for constructing more complex molecules. Its reactivity allows chemists to introduce various functional groups, facilitating the synthesis of diverse heterocyclic compounds. This is crucial for the production of fine chemicals and active pharmaceutical ingredients .
Catalysis: Ligand for Transition Metal Catalysts
The imidazo[1,2-a]pyridine moiety can act as a ligand for transition metals, forming complexes that catalyze important chemical reactions. These catalysts are used in industrial processes to create polymers, pharmaceuticals, and agrochemicals with high efficiency and selectivity .
Analytical Chemistry: Fluorescent Probes
Due to its luminescent properties, this compound can be functionalized to create fluorescent probes. These probes are used in bioimaging and diagnostics to detect and visualize biological molecules, cells, and tissues with high sensitivity and specificity .
Pharmacology: Study of Biological Pathways
The compound’s ability to modulate biological pathways makes it a tool in pharmacological research. Scientists use it to understand the mechanisms of action of drugs, investigate disease pathways, and identify potential therapeutic targets .
Environmental Science: Pollutant Detection
Imidazo[1,2-a]pyridine derivatives can be engineered to detect environmental pollutants. They can be incorporated into sensors that monitor air and water quality, helping to identify hazardous substances and assess environmental health .
Computational Chemistry: Molecular Modeling
In computational chemistry, this compound’s structure is modeled to predict its physical, chemical, and biological properties. This aids in the design of new molecules with desired characteristics before they are synthesized in the laboratory .
properties
IUPAC Name |
4-[[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O/c19-14-3-1-13(2-4-14)18-16(12-22-7-9-24-10-8-22)23-11-15(20)5-6-17(23)21-18/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAORXUNESQSAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine |
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